molecular formula C30H35N7 B14962203 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Katalognummer: B14962203
Molekulargewicht: 493.6 g/mol
InChI-Schlüssel: YYBKGDTYUVZGTC-FDAWAROLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a triazine ring and multiple aromatic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the condensation of 4-tert-butylbenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C30H35N7

Molekulargewicht

493.6 g/mol

IUPAC-Name

2-N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-N,6-N-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C30H35N7/c1-19-12-20(2)15-25(14-19)32-27-34-28(33-26-16-21(3)13-22(4)17-26)36-29(35-27)37-31-18-23-8-10-24(11-9-23)30(5,6)7/h8-18H,1-7H3,(H3,32,33,34,35,36,37)/b31-18+

InChI-Schlüssel

YYBKGDTYUVZGTC-FDAWAROLSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C(C)(C)C)NC4=CC(=CC(=C4)C)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C(C)(C)C)NC4=CC(=CC(=C4)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.